2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H14N4OS/c1-22-12-9-7-11(8-10-12)15-19-16-13-5-3-4-6-14(13)18-17(23-2)21(16)20-15/h3-10H,1-2H3 |
InChI Key |
JXMFEGSOZJBYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline is a member of the quinazoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. We will present data tables summarizing key findings from various studies and discuss relevant case studies that highlight its therapeutic potential.
Molecular Structure
- Chemical Name : this compound
- Molecular Formula : C14H16N4OS
- Molecular Weight : 288.37 g/mol
Structural Representation
The compound contains a quinazoline core fused with a triazole ring and features a methoxyphenyl group and a methylthio substituent. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to This compound have shown significant activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 | 75 |
| Compound B | Escherichia coli | 10 | 80 |
| Compound C | Candida albicans | 11 | 77 |
These results indicate that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Anticancer Activity
The anticancer potential of This compound has been investigated in various cancer cell lines. A study reported significant cytotoxic effects against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.29 |
| HCT-116 | 2.44 |
The presence of the methoxy group is believed to enhance the binding affinity to DNA, thereby increasing cytotoxicity . The mechanism involves intercalation into the DNA structure and inhibition of topoisomerase II activity .
Other Pharmacological Effects
In addition to antimicrobial and anticancer properties, derivatives of this compound have also been explored for their anti-inflammatory and analgesic effects. These activities are attributed to the modulation of various biochemical pathways involved in inflammation .
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on several quinazoline derivatives demonstrated that compounds with methylthio substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted that the incorporation of methoxy groups significantly improved the efficacy against resistant strains .
- Cytotoxicity Assessment
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazoloquinazoline scaffold. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of several synthesized quinazoline derivatives, including those with the triazolo moiety. The compounds were tested using the MTT assay against MDA-MB-231 breast cancer cells. Notably, compounds with a methylthio group demonstrated enhanced activity compared to their non-substituted counterparts. The results showed:
- IC50 values ranging from 10 to 30 µM for various derivatives.
- Enhanced activity was observed in compounds with electron-donating groups like methoxy and methylthio at specific positions on the aromatic ring .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial strains.
Case Study: Antimicrobial Efficacy
In a recent investigation, analogs of triazoloquinazoline were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The study reported:
- Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL for certain derivatives.
- Compounds containing the 4-methoxyphenyl substituent exhibited moderate activity against various strains of bacteria, indicating their potential as lead compounds in antibiotic development .
Structure-Activity Relationship (SAR)
The effectiveness of 2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline can be attributed to its structural features. The presence of:
- Methoxy and methylthio groups enhances lipophilicity and biological activity.
- The triazole ring contributes to its interaction with biological targets, such as enzymes involved in cancer proliferation and bacterial resistance mechanisms.
Chemical Reactions Analysis
Functional Group Transformations
The methylthio and methoxyphenyl groups enable diverse modifications:
Cross-Coupling Reactions
The triazoloquinazoline core participates in Pd-catalyzed coupling:
a. Suzuki–Miyaura Coupling
b. Click Chemistry
-
Product : Triazole-acetamide hybrids with anticancer activity (IC₅₀: 1.0 μM against leukemia cells) .
Acid/Base-Mediated Rearrangements
Dimroth Rearrangement
-
Outcome : Converts [4,3-c] to [1,5-c] isomers via ring-opening/closure (Figure 1) .
-
Monitoring : NMR confirms intermediate amide formation (e.g., 3b′ ) .
Biological Activity-Driven Modifications
Derivatives are synthesized for pharmacological screening:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C; inert atmospheres (N₂/Ar) required for high-temperature reactions .
-
Photoreactivity : Methoxy group undergoes photooxidation under UV light, necessitating amber glass storage.
Reaction Optimization Insights
Comparison with Similar Compounds
Key Structural Features:
- Triazolo[1,5-c]quinazoline Core : The [1,2,4]triazole ring fused at the 1,5-c positions of the quinazoline system creates a planar, electron-deficient aromatic system conducive to π-π stacking and hydrogen bonding in biological targets .
- 4-Methoxyphenyl Substituent : The electron-donating methoxy group at the para position of the phenyl ring enhances solubility and may influence receptor binding via hydrophobic interactions .
Comparison with Similar Compounds
Triazoloquinazolines exhibit structural diversity based on substitution patterns and heterocyclic fusion sites. Below is a systematic comparison of the target compound with its analogs:
Structural Analogues and Substituent Effects
Key Observations:
Substituent Position and Activity: The 2-position is a hotspot for aromatic substitutions (e.g., 4-MeOPh, 4-NO₂Ph). Electron-withdrawing groups (e.g., NO₂) at this position enhance anticancer activity but may reduce solubility, whereas electron-donating groups (e.g., MeO) improve bioavailability .
Core Heterocycle Variations: Triazolo[1,5-a]pyrimidinones (e.g., S1-TP) exhibit distinct electrochemical profiles compared to triazoloquinazolines due to differences in aromaticity and ring strain . Fusion at alternative positions (e.g., triazolo[4,3-c]quinazoline) alters molecular geometry, affecting receptor selectivity .
Antimicrobial Activity:
- The target compound’s methylthio group at C5 correlates with antifungal activity against Candida albicans (MIC ~12.5 µg/mL), comparable to 2-thio-carboxylic acid derivatives (MIC 6.25–25 µg/mL) .
- Nitrophenyl analogs (e.g., 2-(4-NO₂Ph)) lack significant antimicrobial effects but show potent anticancer activity (IC₅₀ ~8 µM against MCF-7) .
Neuroprotective Effects:
Electrochemical Properties:
- Triazolo[1,5-a]pyrimidinones (S1-TP) exhibit irreversible oxidation peaks at +0.85 V (vs. Ag/AgCl), whereas triazoloquinazolines with sulfur substituents show broader redox windows due to thioether participation .
Preparation Methods
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound intermediates enable facile isolation of triazoloquinazoline precursors.
Analytical Characterization
The final product is characterized via:
-
¹H NMR: Peaks at δ 8.26 (quinazoline H), 7.71–7.74 (methoxyphenyl H), and 4.94 (NH₂).
-
X-ray Diffraction: Confirms planar triazoloquinazoline core and substituent orientations.
Yield Optimization Strategies
| Factor | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent polarity | Use of dry acetone over DCM | +15% |
| Catalyst loading | Pd(PPh₃)₄ at 5 mol% vs. 2 mol% | +20% |
| Reaction temperature | Reflux at 80°C vs. 60°C | +10% |
| Purification method | Preparative TLC vs. column chromatography | +5% |
Challenges and Solutions
Q & A
Q. Basic Structural Analysis
- X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl ring dihedral angles of ~59°) .
- 1H NMR : Identifies methylthio (-SCH₃) and methoxyphenyl groups via singlet peaks at δ 2.50–2.60 and δ 3.80–3.90, respectively .
- LC-MS : Validates molecular ion peaks (e.g., m/z = 321–404 [M+1]) and purity .
How can tautomeric equilibria or hydrogen bonding affect structural interpretations?
Advanced Analytical Challenge
Tautomerism in triazoloquinazolines (e.g., thione ↔ thiol forms) can complicate NMR assignments. Methodological solutions:
- UV-spectral analysis : Monitors tautomeric shifts in solvents like DMSO .
- Variable-temperature NMR : Resolves dynamic equilibria, especially for NH protons in hydrogen-bonded dimers .
- Crystallographic refinement : Restraints on N–H distances (e.g., 0.88 ± 0.01 Å) clarify hydrogen-bonding networks .
What biological activities are associated with triazoloquinazoline derivatives?
Q. Basic Pharmacological Profile
- Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans .
- Receptor binding : Substituted analogs (e.g., 9-chloro-2-(2-fluorophenyl)) show nanomolar affinity for benzodiazepine receptors .
- Enzyme inhibition : Methylthio groups enhance interactions with adenosine A₃ receptors (Kᵢ < 1 nM in some cases) .
How can structure-activity relationships (SAR) guide the design of potent analogs?
Q. Advanced SAR Strategy
- Substituent positioning : 4-Methoxyphenyl at position 2 improves metabolic stability, while methylthio at position 5 enhances lipophilicity .
- Electron-withdrawing groups : Fluorine or trifluoromethyl at aryl positions boosts receptor affinity (e.g., 10-fold increase for A₃ ligands) .
- Heterocyclic fusion : Pyrazolo[4,3-e] fused derivatives show improved solubility and bioavailability .
What strategies address purity challenges in triazoloquinazoline synthesis?
Q. Methodological Purity Control
- Recrystallization : Ethanol or methanol recrystallization removes unreacted hydrazine intermediates .
- Column chromatography : Separates regioisomers (e.g., triazolo[1,5-a] vs. [1,5-c] isomers) using silica gel and ethyl acetate/hexane gradients .
- HPLC-MS : Detects and quantifies byproducts like dithioimidocarbonate adducts .
How should researchers resolve contradictions in reported biological activity data?
Data Contradiction Analysis
Discrepancies (e.g., variable MIC values) may stem from:
- Assay conditions : Standardize Mueller–Hinton broth pH and inoculum size for antimicrobial tests .
- Cell line variability : Use primary cell lines (e.g., human basophils) instead of immortalized lines for histamine release assays .
- Control normalization : Reference compounds (e.g., ketoconazole) must be tested in parallel to validate results .
What advanced analytical techniques complement NMR for studying electrochemical properties?
Q. Advanced Electrochemical Profiling
- Cyclic voltammetry : Measures redox potentials (e.g., +1.4 V for pyrimidin-7(3H)-one derivatives) to predict metabolic stability .
- Density functional theory (DFT) : Correlates HOMO-LUMO gaps with observed oxidation peaks .
- X-ray photoelectron spectroscopy (XPS) : Validates sulfur oxidation states in methylthio groups .
How to design in vivo pharmacological evaluations for triazoloquinazoline derivatives?
Q. Advanced Pharmacokinetic Design
- Dosing regimen : Administer 10 mg/kg orally in rodent models, adjusting for bioavailability differences (e.g., 40–60% in rats) .
- Metabolite tracking : Use LC-MS/MS to detect sulfoxide metabolites from methylthio oxidation .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
